1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
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Overview
Description
1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the reaction of 3-bromophenyl isothiocyanate with 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, thioureas are known for their potential as enzyme inhibitors. This compound may be studied for its inhibitory effects on specific enzymes, which could lead to the development of new therapeutic agents.
Medicine
The medicinal applications of this compound could include its use as a lead compound in drug discovery. Its structural features may allow it to interact with biological targets, leading to potential treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea likely involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The bromophenyl and quinoline moieties may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- 1-(3-Chlorophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- 1-(3-Methylphenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
Uniqueness
The presence of the bromine atom in 1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea distinguishes it from other similar compounds. This halogen atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among its analogs.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-12-8-15-10-14(19(25)24-18(15)9-13(12)2)6-7-22-20(26)23-17-5-3-4-16(21)11-17/h3-5,8-11H,6-7H2,1-2H3,(H,24,25)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDLRJGAODTQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=S)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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